2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Overview
Description
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 5-(furan-2-yl)-1,3,4-oxadiazole: This involves the cyclization of furan-2-carboxylic acid hydrazide with a suitable reagent like phosphorus oxychloride.
Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the 5-(furan-2-yl)-1,3,4-oxadiazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with unique properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The furan and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide include:
3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid: This compound shares the furan and chlorophenyl groups but differs in its overall structure and functional groups.
(e)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid: Another similar compound with a different arrangement of functional groups.
The uniqueness of this compound lies in its combination of the furan, oxadiazole, and chlorophenoxy groups, which provide a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-9-3-5-10(6-4-9)21-8-12(19)16-14-18-17-13(22-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXOJGQVTVARFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330510 | |
Record name | 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862809-14-1 | |
Record name | 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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